2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol
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Overview
Description
5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraene-3-thiol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-3-thiol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving thiophene derivatives and diazatricyclic intermediates.
Introduction of the morpholinylmethyl group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the tricyclic core.
Thiol group incorporation: The thiol group is typically introduced via thiolation reactions using reagents such as thiourea or thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction: Ensuring that the reaction conditions are scalable and reproducible.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the diazatricyclic core.
Substitution: The morpholinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Reduced tricyclic derivatives.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-3-thiol involves its interaction with specific molecular targets. The compound can:
Bind to enzymes: Inhibiting their activity by interacting with the active site.
Modulate signaling pathways: Affecting cellular processes by altering the function of key proteins.
Induce oxidative stress: Through the generation of reactive oxygen species, leading to cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
- 2-{8-thiatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}propan-2-ol
- N,N,11,13-tetramethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^ {2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one
Uniqueness
5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-3-thiol is unique due to its specific combination of a morpholinylmethyl group, a thiol group, and a diazatricyclic core. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
736948-75-7 |
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Molecular Formula |
C15H19N3OS2 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C15H19N3OS2/c20-14-13-10-3-1-2-4-11(10)21-15(13)17-12(16-14)9-18-5-7-19-8-6-18/h1-9H2,(H,16,17,20) |
InChI Key |
ZGJLYGIOVLDUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=S)CN4CCOCC4 |
Origin of Product |
United States |
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